molecular formula C23H20N4O B2451306 9-[(3-methoxyphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile CAS No. 862127-94-4

9-[(3-methoxyphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile

Cat. No.: B2451306
CAS No.: 862127-94-4
M. Wt: 368.44
InChI Key: TTXAVSDIXCFEAV-UHFFFAOYSA-N
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Description

9-[(3-methoxyphenyl)amino]-10,17-diazatetracyclo[8700^{3,8}0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a complex organic compound that belongs to the class of benzimidazoisoquinolines This compound is characterized by its unique structure, which includes a methoxyaniline group and a tetrahydrobenzimidazoloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(3-methoxyphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of 2-bromoaryl ketones with terminal alkynes and acetonitrile in the presence of a copper(I) catalyst . This reaction proceeds through a tandem process, resulting in the formation of the benzimidazoisoquinoline core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

9-[(3-methoxyphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyaniline group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

9-[(3-methoxyphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-[(3-methoxyphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[(3-methoxyphenyl)amino]-10,17-diazatetracyclo[8700^{3,8}0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is unique due to its specific substitution pattern and the presence of both methoxyaniline and benzimidazoisoquinoline moieties

Properties

IUPAC Name

11-(3-methoxyanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-28-16-8-6-7-15(13-16)25-22-18-10-3-2-9-17(18)19(14-24)23-26-20-11-4-5-12-21(20)27(22)23/h4-8,11-13,25H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXAVSDIXCFEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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